5-Chloro-6-isopropylpyrimidin-4-amine
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Overview
Description
5-Chloro-6-isopropylpyrimidin-4-amine is a chemical compound with the molecular formula C7H10ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 5-Chloro-6-isopropylpyrimidin-4-amine typically involves several steps. One common method starts with 6-methylpyrimidine-2,4(1H,3H)-dione as the initial raw material. The process includes methyl oxidation at the 6-position and hydrogen chlorination at the 5-position, followed by reduction of the formyl group at the 6-position and condensation with 2-aminopyrrolidine or corresponding salts . This method is noted for its simplicity, stability, high yield, high purity, and low cost, making it suitable for industrial production .
Chemical Reactions Analysis
5-Chloro-6-isopropylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
5-Chloro-6-isopropylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-isopropylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
5-Chloro-6-isopropylpyrimidin-4-amine can be compared with other similar compounds, such as:
6-Chloro-N-isopropylpyrimidin-4-amine: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
4,6-Dichloro-5-amino-2-pyrimidinyl: Another pyrimidine derivative with distinct reactivity and applications.
Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with two fused pyrimidine rings, exhibiting unique chemical and biological characteristics. The uniqueness of this compound lies in its specific substituents and the resulting properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H10ClN3 |
---|---|
Molecular Weight |
171.63 g/mol |
IUPAC Name |
5-chloro-6-propan-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C7H10ClN3/c1-4(2)6-5(8)7(9)11-3-10-6/h3-4H,1-2H3,(H2,9,10,11) |
InChI Key |
ALSQWSBAJRCKDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)N)Cl |
Origin of Product |
United States |
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